5-Bromo-2-chloro-L-phenylalanine

Description

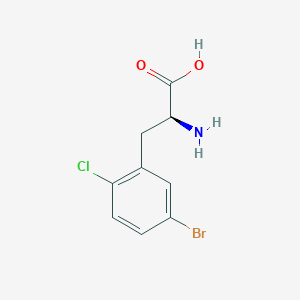

5-Bromo-2-chloro-L-phenylalanine is a halogenated derivative of the natural amino acid L-phenylalanine, featuring bromine and chlorine substituents at the 5- and 2-positions of the aromatic ring, respectively.

Properties

IUPAC Name |

(2S)-2-amino-3-(5-bromo-2-chlorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUPPRGZWKRSEB-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC(C(=O)O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)C[C@@H](C(=O)O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Halogenation Steps

The foundational chemical approach adapts Friedel-Crafts acylation principles to introduce halogen substituents at specific positions on the phenyl ring. A patented method for 5-bromo-2-chloro-4'-ethoxy benzophenone synthesis provides a template for adapting similar conditions to L-phenylalanine derivatives. The process involves two stages:

-

Formation of 5-Bromo-2-chlorobenzoyl Chloride :

-

Coupling with Phenetole via Aluminum Trichloride Catalysis :

-

The acyl chloride undergoes Friedel-Crafts acylation with phenetole (ethoxybenzene) in dichloromethane (DCM) at –10°C to –30°C.

-

Aluminum trichloride (AlCl₃) immobilized on silica gel (1.6 mmol/g loading) facilitates the reaction under vacuum (–0.03 to –0.08 MPa).

-

Post-reaction purification involves sequential washing with 5% sodium bicarbonate and water, followed by recrystallization in ethanol-water mixtures (1:1 to 3:2 ratios).

-

Optimization Insights:

-

Temperature Control : Lower temperatures (–25°C to –30°C) improve regioselectivity for the 2-chloro substitution.

-

Catalyst Loading : Silica-supported AlCl₃ minimizes side reactions, achieving 89–94% yields with HPLC purity >99%.

Chemo-Enzymatic Synthesis Using Phenylalanine Ammonia Lyase (PAL)

Enzymatic Retro-Aldol Addition

The enzymatic route leverages PAL’s ability to catalyze the reversible addition of ammonia to cinnamic acid derivatives. This method, originally developed for synthesizing isotopically labeled L-phenylalanine, is adaptable to halogenated analogs:

-

Synthesis of Halogenated Cinnamic Acid :

-

Enzymatic Amidation :

Advantages:

-

Stereochemical Fidelity : PAL exclusively produces the L-enantiomer, avoiding racemization.

-

Isotope Compatibility : The method supports ²H or ³H labeling for tracer studies.

Hybrid Protective Group Strategies

Amino and Carboxyl Group Protection

To prevent undesired side reactions during halogenation, protective groups are employed:

-

Boc (tert-Butoxycarbonyl) Protection :

-

Halogenation under Directed Ortho-Metalation :

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (HPLC) | Regioselectivity | Stereocontrol |

|---|---|---|---|---|

| Chemical Synthesis | 89–94 | >99% | Moderate | Racemic |

| Enzymatic | 75–82 | 98–99% | High | L-Isomer |

| Hybrid Protective | 70–85 | 95–97% | High | L-Isomer |

Key Observations :

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-L-phenylalanine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylalanine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

5-Bromo-2-chloro-L-phenylalanine is primarily used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its halogenated structure allows for diverse substitution reactions, enabling the formation of various derivatives that can be tailored for specific applications in drug development.

Reactivity and Derivative Formation

The compound can undergo deprotection reactions to yield active amino acids or other functionalized derivatives. This property is essential for creating peptide-based drugs and other bioactive molecules.

Biological Research

Structure-Activity Relationship Studies

In biological research, this compound is employed to investigate the structure-activity relationships (SAR) of phenylalanine derivatives. Understanding how modifications to this compound affect biological activity is crucial for the development of new therapeutic agents.

Peptide Synthesis and Proteomics

The compound plays a significant role in peptide synthesis due to its ability to incorporate into peptide chains. This incorporation can influence protein folding, stability, and interactions with other biomolecules, making it a valuable tool in proteomics. Techniques such as nuclear magnetic resonance (NMR) spectroscopy are often utilized to study these interactions, providing insights into the compound's biological significance.

Medicinal Applications

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of compounds derived from this compound. For instance, derivatives have been synthesized that inhibit specific kinases involved in cancer progression, demonstrating IC50 values indicative of their potency against cancer cell lines . The ability to modify this compound further enhances its therapeutic potential.

Drug Development

The compound's structural characteristics allow it to be a precursor for designing novel drug candidates targeting various diseases, including cancer and viral infections. Its use in synthesizing phosphatidylinositol 4-kinase (PI4K) inhibitors illustrates its relevance in developing targeted therapies .

Case Studies

Case Study 1: Synthesis of Anticancer Agents

A study investigated the synthesis of pyridine-sulfonamide derivatives from this compound. These derivatives exhibited significant inhibition of PI3Kα kinase activity, showcasing their potential as anticancer agents. The study utilized molecular docking to analyze binding modes and confirmed the compounds' efficacy through enzyme assays .

Case Study 2: Peptide Interaction Studies

Another research effort focused on incorporating this compound into synthetic peptides to study their interactions with target proteins. The findings revealed that the modified peptides displayed altered binding affinities compared to unmodified counterparts, emphasizing the importance of this compound in understanding protein dynamics.

Summary Table of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Chemical Synthesis | Intermediate for pharmaceuticals and fine chemicals | Enables diverse derivative formation |

| Biological Research | Structure-activity relationship studies | Insights into modifications affecting biological activity |

| Medicinal Applications | Development of antitumor agents | Potent inhibitors of PI3Kα kinase |

| Peptide Synthesis | Incorporation into peptides for proteomic studies | Altered protein interactions observed |

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity and function. This compound can modulate enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s catalytic efficiency .

Comparison with Similar Compounds

Molecular Weight and Halogen Effects

- The molecular weight of 2-Bromo-5-chloro-L-phenylalanine (278.53) is higher than that of 3-Bromo-5-fluoro-L-phenylalanine (262.08) due to the replacement of fluorine (atomic weight ~19.00) with chlorine (atomic weight ~35.45). Bromine (atomic weight ~79.90) contributes significantly to both compounds' molecular weights .

- Target Compound Insight: 5-Bromo-2-chloro-L-phenylalanine would share the same molecular formula (C₉H₉BrClNO₂) and weight (278.53) as 2-Bromo-5-chloro-L-phenylalanine but with reversed substituent positions.

Physical Properties

- Boiling Point : The predicted boiling point of 2-Bromo-5-chloro-L-phenylalanine (386.8°C) reflects stronger intermolecular forces (e.g., van der Waals interactions) compared to fluorine-containing analogs, which typically exhibit lower boiling points due to fluorine’s smaller atomic size and weaker dispersion forces .

- Density : The density of 2-Bromo-5-chloro-L-phenylalanine (1.682 g/cm³) is influenced by the heavy halogens (Br and Cl), which increase molecular packing efficiency .

Acidity (pKa)

- The predicted pKa of 2-Bromo-5-chloro-L-phenylalanine (2.12) suggests moderate acidity, likely due to the electron-withdrawing effects of Br and Cl, which stabilize the deprotonated carboxylate form. Fluorine’s higher electronegativity in 3-Bromo-5-fluoro-L-phenylalanine might further lower the pKa, though experimental data are unavailable .

Research Findings and Implications

Substituent Position and Bioactivity

- Halogen positioning significantly impacts molecular interactions. For example, 2-Bromo-5-chloro-L-phenylalanine may exhibit distinct binding affinities compared to its positional isomer (this compound) due to altered steric hindrance and electronic distribution. Bromine at the 2-position could enhance halogen bonding with protein targets, while chlorine at the 5-position may optimize hydrophobic interactions .

Halogen Effects on Reactivity

- Chlorine vs. Bromine : Bromine’s larger atomic radius and polarizability enhance its ability to participate in halogen bonding, a critical factor in drug-receptor interactions. Chlorine, while less polarizable, offers a balance of electronegativity and steric bulk .

- Fluorine’s Role : 3-Bromo-5-fluoro-L-phenylalanine benefits from fluorine’s high electronegativity, which can improve metabolic stability and membrane permeability in pharmaceutical applications .

Biological Activity

5-Bromo-2-chloro-L-phenylalanine (5-Br-2-Cl-L-Phe) is a synthetic derivative of the amino acid phenylalanine, characterized by the presence of bromine and chlorine substituents on its aromatic ring. This compound has garnered attention in biochemical research due to its unique structural properties, which influence its biological activity and potential applications in medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of approximately 343.61 g/mol. The presence of halogen atoms (bromine and chlorine) significantly alters the compound's reactivity and interaction with biological systems, making it a valuable tool in peptide synthesis and protein modification studies.

The biological activity of 5-Br-2-Cl-L-Phe primarily arises from its incorporation into peptides and proteins, where it can modulate protein folding, stability, and interactions with other biomolecules. The halogen substituents enhance the compound's binding affinity to various molecular targets, including enzymes and receptors, which can lead to diverse biological effects .

Interaction with Transporters

Research indicates that 5-Br-2-Cl-L-Phe interacts with L-type amino acid transporter 1 (LAT1), a key transporter for large neutral amino acids. Studies have shown that this compound can exhibit competitive inhibition against other amino acids like leucine, suggesting its potential role in modulating amino acid transport in cells .

Biological Applications

1. Peptide Synthesis:

5-Br-2-Cl-L-Phe is utilized as an intermediate in the synthesis of peptides. Its unique structure allows for the exploration of structure-activity relationships (SAR) among phenylalanine derivatives, facilitating the development of peptide-based therapeutics .

2. Medicinal Chemistry:

The compound has been investigated for its potential therapeutic properties, particularly in drug development. Its ability to modify protein interactions makes it a candidate for creating bioactive molecules that can target specific pathways in diseases such as cancer .

3. Research Applications:

In proteomics, 5-Br-2-Cl-L-Phe is studied for its effects on protein dynamics and function. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to analyze these interactions, providing insights into its biological significance .

Case Study 1: Interaction with LAT1

In a study assessing the uptake of various phenylalanine analogs by LAT1, it was found that 5-Br-2-Cl-L-Phe exhibited significant competitive inhibition against leucine transport. This suggests that the compound could potentially alter amino acid metabolism in tumor cells where LAT1 is overexpressed .

Case Study 2: Peptide-Based Drug Development

Research has demonstrated that incorporating 5-Br-2-Cl-L-Phe into peptide sequences can enhance their stability and bioactivity. For instance, peptides synthesized with this compound showed improved binding affinities to target receptors compared to their non-halogenated counterparts .

Comparative Analysis

| Compound | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C₁₄H₁₂BrClN₂O₂ | Modulates protein interactions; LAT1 inhibition |

| N-Boc-5-bromo-2-chloro-L-phenylalanine | C₁₄H₁₇BrClNO₄ | Intermediate in peptide synthesis |

| 2-Chloro-DL-phenylalanine | C₉H₈ClN | Reduced reactivity compared to halogenated analogs |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-chloro-L-phenylalanine, and how can researchers optimize yield and purity?

- Methodology : Synthesis typically involves halogenation of L-phenylalanine derivatives. A multi-step approach could include:

Protection of the amino group using tert-butoxycarbonyl (BOC) to prevent side reactions during halogenation.

Electrophilic aromatic substitution with bromine and chlorine sources under controlled conditions (e.g., using N-bromosuccinimide and sulfuryl chloride).

Deprotection with trifluoroacetic acid to regenerate the free amino group.

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry of halogenating agents. Purification via reversed-phase HPLC or recrystallization enhances purity .

Q. How can researchers confirm the enantiomeric purity of this compound?

- Methodology : Use chiral HPLC with a column such as Chiralpak IA or IB and a mobile phase of hexane:isopropanol (90:10). Compare retention times with known L- and D-enantiomer standards.

- Validation : Calculate enantiomeric excess (ee) using integrated peak areas. Alternatively, employ circular dichroism (CD) spectroscopy to confirm optical activity .

Q. What analytical techniques are critical for characterizing this compound’s structure?

- Key Techniques :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns on the aromatic ring and stereochemistry.

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).

- X-ray Crystallography : For absolute configuration determination, use SHELXL for refinement (if single crystals are obtainable) .

Advanced Research Questions

Q. How does the steric and electronic effects of bromine and chlorine substituents influence the compound’s reactivity in peptide coupling reactions?

- Mechanistic Insight :

- Steric Hindrance : The bulky bromine at the 5-position may slow coupling reactions (e.g., with EDC/HOBt), requiring longer activation times.

- Electronic Effects : Electron-withdrawing chlorine at the 2-position deactivates the aromatic ring, reducing susceptibility to electrophilic side reactions.

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?

- Stability Studies :

Accelerated Stability Testing : Expose the compound to pH 2–12 buffers at 40°C for 48 hours, then quantify degradation products via LC-MS.

Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Mitigation : Lyophilization for long-term storage at -20°C in amber vials minimizes photodegradation .

Q. How can isotopic labeling (e.g., C or H) of this compound enhance mechanistic studies in enzymatic systems?

- Application : Incorporate C at the α-carbon to track metabolic incorporation into proteins via NMR. Use H labeling to study hydrogen-bonding interactions in enzyme active sites.

- Synthesis : Prepare labeled precursors (e.g., C-BOC-phenylalanine) before halogenation. Confirm labeling efficiency using isotope ratio mass spectrometry (IRMS) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Root Cause Analysis : Variations may arise from polymorphic forms or residual solvents.

- Resolution :

Reproduce Synthesis : Follow literature protocols exactly, noting solvent purity and crystallization conditions.

Cross-Validate : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations).

Publish Detailed Metadata : Include instrumentation parameters (e.g., NMR field strength) in publications to aid reproducibility .

Tables for Key Data

| Property | Typical Value | Method |

|---|---|---|

| Melting Point | 210–215°C (decomposes) | DSC |

| Enantiomeric Purity | ≥98% ee | Chiral HPLC |

| H NMR (DMSO-d6) | δ 7.45 (s, 1H, Ar-H) | 500 MHz, TMS as reference |

| Solubility in Water | 2.1 mg/mL (25°C) | Gravimetric analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.